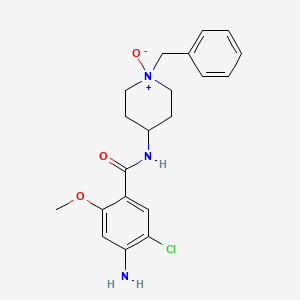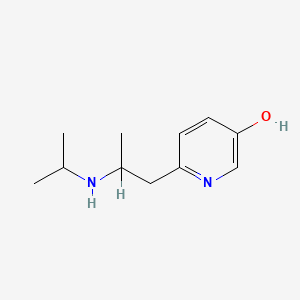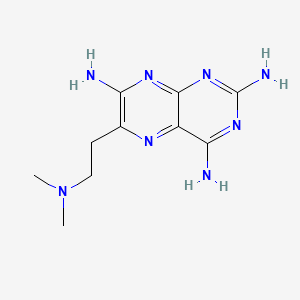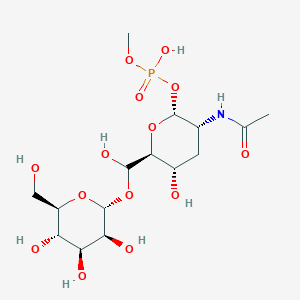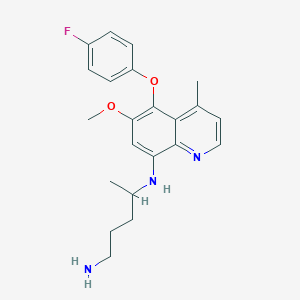![molecular formula C10H22N4O B1208138 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine CAS No. 22388-79-0](/img/structure/B1208138.png)
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydro-1(2H)-azocine ring, followed by the introduction of the ethyl group and subsequent guanidine N-oxide formation. Common reagents used in these reactions include amines, aldehydes, and oxidizing agents. The reaction conditions may vary, but they generally require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Hexahydro-1(2H)-azocinyl)ethyl)guanidine: The parent compound without the N-oxide group.
(2-(Hexahydro-1(2H)-azocinyl)ethyl)amine: A related compound with an amine group instead of guanidine.
Uniqueness
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine is unique due to its N-oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
22388-79-0 |
|---|---|
Fórmula molecular |
C10H22N4O |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C10H22N4O/c11-10(12)13-6-9-14(15)7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) |
Clave InChI |
KXBNWAQDAQJZNW-UHFFFAOYSA-N |
SMILES |
C1CCC[N+](CCC1)(CCN=C(N)N)[O-] |
SMILES canónico |
C1CCC[N+](CCC1)(CCN=C(N)N)[O-] |
Sinónimos |
guanethidine N-oxide guanethidine N-oxide sulfate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)
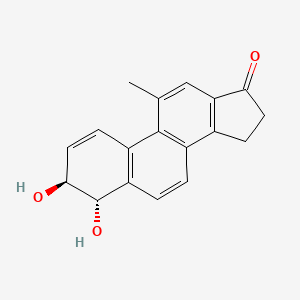

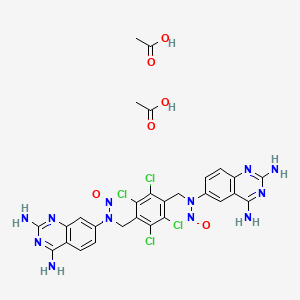
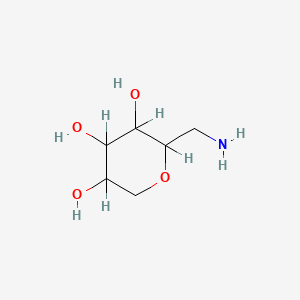

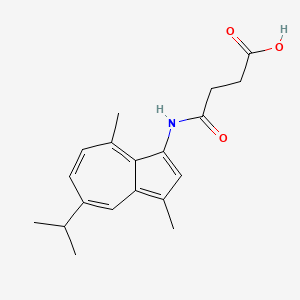
![6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole](/img/structure/B1208066.png)
